N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring an acetamide linker substituted with a 5-chloro-2,4-dimethoxyphenyl group. The compound’s substituents—chloro, methoxy, and dimethylphenyl groups—suggest tailored electronic and steric properties that may influence solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C24H22ClN3O5S |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O5S/c1-13-6-5-7-17(14(13)2)28-23(30)22-18(8-9-34-22)27(24(28)31)12-21(29)26-16-10-15(25)19(32-3)11-20(16)33-4/h5-11H,12H2,1-4H3,(H,26,29) |
InChI Key |
HPDAFBPXNYDSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to the thieno[3,2-d]pyrimidinone class. Analogues with slight positional isomerism (e.g., thieno[2,3-d]pyrimidinone) or alternative fused-ring systems (e.g., chromeno-pyrimidines) exhibit distinct physicochemical and pharmacological profiles:
Substituent Effects on Physicochemical Properties
- Chloro vs. Fluoro vs. Fluorinated analogues (e.g., ’s 2-chloro-5-fluorophenyl) may enhance metabolic stability due to C-F bond resistance to oxidation .
- Heterocyclic Modifications: Thioether linkages (e.g., ) versus oxygen-based linkages alter electronic density and hydrogen-bonding capacity, impacting interactions with biological targets .
Predicted and Experimental Properties
- Melting Points: ’s pyrimidinone analogue (m.p. 230°C) suggests high crystallinity, which may limit solubility compared to thienopyrimidinones with flexible substituents .
Key Research Findings and Implications
- Structural-Activity Relationships (SAR): The thieno[3,2-d]pyrimidinone core (target compound) offers a planar structure for π-stacking, while positional isomers (e.g., thieno[2,3-d]) may alter binding orientation . Methoxy groups (target compound) improve solubility relative to halogenated or trifluoromethylated analogues, critical for oral bioavailability.
- Theoretical Modeling :
- Machine learning models (e.g., XGBoost in ) could predict properties like solubility or activity for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
